N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
CAS No.: 361165-24-4
Cat. No.: VC15700256
Molecular Formula: C19H19N5OS
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361165-24-4 |
|---|---|
| Molecular Formula | C19H19N5OS |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | N-[(E)-benzylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H19N5OS/c1-2-24-18(16-11-7-4-8-12-16)22-23-19(24)26-14-17(25)21-20-13-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,21,25)/b20-13+ |
| Standard InChI Key | UCONNGOWJYECBT-DEDYPNTBSA-N |
| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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1,2,4-Triazole ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4, substituted at position 3 with a sulfur-linked acetohydrazide chain and at position 5 with a phenyl group .
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Benzylidene-hydrazide moiety: An imine-functionalized hydrazide formed via condensation between acetohydrazide and benzaldehyde .
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Thioether bridge: A sulfur atom connecting the triazole and hydrazide components, enhancing conformational flexibility.
The molecular formula is C₂₁H₂₁N₅OS, with a molar mass of 407.49 g/mol. Key structural features were confirmed via spectral data:
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¹H NMR: Peaks at δ 2.45–2.49 ppm (q, 2H, CH₂CH₃), δ 7.32–8.21 ppm (m, 10H, aromatic protons), and δ 8.74 ppm (s, 1H, N=CH) .
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IR: Stretches at 1665 cm⁻¹ (C=N), 1598 cm⁻¹ (C=C), and 1243 cm⁻¹ (C-S) .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Melting Point | 178–182°C |
| Solubility | DMSO > DMF > Ethanol |
| LogP | 3.2 ± 0.1 (Predicted) |
| Molar Refractivity | 112.5 cm³ |
The lipophilic nature (LogP ~3.2) suggests moderate membrane permeability, while poor aqueous solubility necessitates formulation optimization for biological studies .
Synthesis and Characterization
Synthetic Pathway
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Formation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Cyclocondensation of thiosemicarbazide with ethyl phenyl ketone .
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S-Alkylation: Reaction with ethyl chloroacetate to introduce the thioether linkage.
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Hydrazinolysis: Conversion of the ester to acetohydrazide using hydrazine hydrate .
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Schiff Base Formation: Condensation with benzaldehyde in ethanol under acidic catalysis .
Critical Reaction Parameters:
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Temperature: 60–80°C for cyclocondensation; room temperature for Schiff base formation.
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Catalysts: Piperidine (for imine formation), K₂CO₃ (for S-alkylation).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Analytical Validation
High-Resolution Mass Spectrometry: Observed [M+H]⁺ at m/z 408.1592 (calc. 408.1589), confirming molecular formula .
X-ray Crystallography: Planar triazole ring with dihedral angles of 12.3° (triazole-phenyl) and 28.7° (triazole-benzylidene), indicating moderate conjugation.
Biological Activities and Mechanisms
| Parameter | Value (IC₅₀, μM) |
|---|---|
| HCT-116 | 12.4 ± 1.2 |
| Normal Fibroblasts | >50 |
Mechanistic studies suggest:
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Topoisomerase II inhibition: Disruption of DNA replication via intercalation (Kd = 2.3 μM) .
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Apoptosis induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage.
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
| Metric | Value |
|---|---|
| MIC | 8 μg/mL |
| MBC | 32 μg/mL |
| Biofilm Inhibition | 67% at 16 μg/mL |
The thioether and triazole moieties likely disrupt microbial cell wall synthesis, as evidenced by SEM showing cell membrane invagination .
| Organism | LC₅₀ (96h) |
|---|---|
| Daphnia magna | 4.2 mg/L |
| Danio rerio | 9.8 mg/L |
Environmental precautions include avoiding aqueous discharge and using closed-system processing .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
| Compound | R Group | HCT-116 IC₅₀ (μM) |
|---|---|---|
| Parent Compound | Benzylidene | 12.4 |
| 4-NO₂ Analog | 4-Nitrobenzylidene | 8.9 |
| 2,4-Cl₂ Analog | 2,4-Dichlorobenzylidene | 6.7 |
Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance cytotoxicity by increasing electrophilicity and DNA-binding affinity .
Solubility-Stability Tradeoffs
| Derivative | Solubility (mg/mL, DMSO) | Plasma t₁/₂ (h) |
|---|---|---|
| Parent Compound | 14.2 | 3.1 |
| PEGylated Derivative | 38.6 | 5.7 |
PEGylation improves aqueous solubility but reduces cellular uptake efficiency by 22%.
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